1-Ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole is an organic compound characterized by its unique structural features, including a benzimidazole core and a furan ring. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry and materials science.
The compound can be synthesized through several organic reactions, with methods involving the formation of the benzimidazole core, introduction of the furan moiety, and subsequent modifications to achieve the final structure. The synthesis typically requires careful selection of reagents and conditions to ensure high yield and purity.
1-Ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological properties. The presence of the furan ring contributes to its reactivity and potential interactions with biological targets.
The synthesis of 1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole generally follows a multi-step process:
The synthetic route may involve various techniques such as refluxing in organic solvents, using Lewis acids as catalysts, and employing purification methods like recrystallization or chromatography to isolate the final product.
The molecular formula for 1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole is . Its structure includes:
Crystallographic studies may provide insights into bond lengths, angles, and molecular geometry, which are crucial for understanding its reactivity and interaction with biological systems.
1-Ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole can undergo several chemical reactions:
These reactions often require specific conditions such as temperature control, choice of solvents, and catalysts to achieve desired outcomes efficiently.
The mechanism of action for 1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole is largely dependent on its application in medicinal chemistry. It may interact with various biological targets through:
Data from biological assays may reveal its efficacy against specific targets or pathways relevant to disease mechanisms.
1-Ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole typically exhibits:
The compound's reactivity is influenced by:
Relevant analyses such as spectroscopy (NMR, IR) can provide insights into these properties.
1-Ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole has potential applications in:
Systematic Nomenclature and Identifiers:The compound is formally designated as 1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole under IUPAC nomenclature rules. Its molecular formula is C₁₃H₁₂N₂O with a molecular weight of 212.25 g/mol [2]. The CAS Registry Number 637754-54-2 provides its unique chemical identifier in databases. The canonical SMILES string CCN1C(=NC2=CC=CC=C12)C1=CC=CO1 precisely encodes its atomic connectivity, while the InChIKey CZUMUHGCBNBEGX-UHFFFAOYSA-N enables standardized digital representation [2]. Notably, an isomeric variant exists where the furan-vinyl linkage adopts an (E)-configuration: (E)-1-ethyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole (CAS 685097-43-2), which exhibits distinct stereoelectronic properties [6].
Structural Characteristics:The molecule integrates three key components:
The benzimidazole component exists in tautomeric equilibrium, allowing proton delocalization between N-1 and N-3 positions, though N-alkylation locks the proton at N-3. This tautomerization significantly influences electronic distribution and binding interactions with biological targets. The furan ring adopts a slightly non-planar conformation due to its heteroatom, creating an electron-rich region ideal for π-stacking interactions with aromatic amino acid residues in enzyme binding pockets [5] [9].
Table 1: Key Structural Identifiers of 1-Ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole
Property | Identifier | Source |
---|---|---|
CAS Registry Number | 637754-54-2 | [2] |
Molecular Formula | C₁₃H₁₂N₂O | [2] |
Molecular Weight | 212.25 g/mol | [2] |
IUPAC Name | 1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole | [2] |
Canonical SMILES | CCN1C(=NC2=CC=CC=C12)C1=CC=CO1 | [2] |
Isomeric Variant (E-form) | CAS 685097-43-2 | [6] |
Foundational Benzimidazole Therapeutics:Benzimidazole-based therapeutics emerged prominently in the 20th century with several landmark drugs:
These agents established benzimidazole as a privileged scaffold in drug discovery due to its favorable pharmacokinetic properties, metabolic stability, and versatile binding capabilities with biological targets. The scaffold's success stems from its balanced amphotericity (pKa ~5.6 for conjugate acid, ~12.8 for base), enabling membrane permeability while maintaining solubility through protonation in physiological environments [5].
Hybridization Strategies:The strategic incorporation of heterocyclic appendages into benzimidazoles represents a key evolution in medicinal chemistry. Particularly, the fusion with furan systems creates compounds with enhanced electronic profiles and binding specificities. Furan-containing benzimidazoles gained significant attention due to:
This hybridization approach directly led to the design of 1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole, where the ethyl group optimizes logP values while the furan moiety provides complementary electronic features to the benzimidazole core. The compound exemplifies structure-based optimization principles applied to overcome limitations of early-generation benzimidazole drugs, such as limited target specificity or suboptimal pharmacokinetic profiles [5] [9].
Table 2: Evolution of Key Benzimidazole-Based Therapeutics
Era | Compound | Therapeutic Category | Structural Innovation | |
---|---|---|---|---|
1970s | Thiabendazole | Anthelmintic | Simple benzimidazole | |
1980s | Omeprazole | Anti-ulcerative | Pyridine-benzimidazole hybrid | |
1990s | Telmisartan | Antihypertensive | Biphenyl-benzimidazole hybrid | |
2000s | Bendamustine | Antineoplastic | Nitrogen mustard-benzimidazole hybrid | |
Contemporary | 1-Ethyl-2-(furan-2-yl) derivative | Investigational | Furan-benzimidazole hybrid | [5] |
Anticancer Mechanisms:Benzimidazole-furan hybrids exhibit pronounced antiproliferative activities through multiple mechanisms:
Antimicrobial Applications:The structural combination of benzimidazole and furan creates broad-spectrum antimicrobial agents:
Industrial and Material Science Applications:Beyond pharmacology, benzimidazole-furan hybrids demonstrate versatile industrial utility:
Table 3: Biological Activity Spectrum of Benzimidazole-Furan Hybrid Analogs
Activity Profile | Representative Compound | Potency (IC₅₀/EC₅₀) | Mechanistic Insight | |
---|---|---|---|---|
Antiproliferative | BNC105 (6a) | 0.31 μM (HUVEC) | Tubulin polymerization inhibitor | |
Antiproliferative | 2-Thiophenyl analog (6e) | 0.31 μM (HUVEC) | Vascular disrupting agent | |
Antiproliferative | 2-Furanyl analog (6d) | 3.6 μM (HUVEC) | Selective cytotoxicity | |
Antibacterial | Cicerfuran derivatives | Not reported | Membrane disruption & DNA intercalation | |
Antifungal | Moracin D analogs | Not reported | Cell wall biosynthesis inhibition | [3] [9] |
Synthetic Accessibility:The compound's practical value is enhanced by efficient synthetic routes:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5